Clazuril

Description

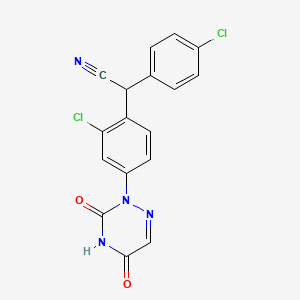

Structure

3D Structure

Properties

IUPAC Name |

2-[2-chloro-4-(3,5-dioxo-1,2,4-triazin-2-yl)phenyl]-2-(4-chlorophenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10Cl2N4O2/c18-11-3-1-10(2-4-11)14(8-20)13-6-5-12(7-15(13)19)23-17(25)22-16(24)9-21-23/h1-7,9,14H,(H,22,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUUTUGLQZLNABV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30869364 | |

| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

373.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101831-36-1 | |

| Record name | Clazuril | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101831-36-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clazuril [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0101831361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2-Chloro-4-(3,5-dioxo-4,5-dihydro-1,2,4-triazin-2(3H)-yl)phenyl](4-chlorophenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30869364 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLAZURIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O8W0R05772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Clazuril's Mechanism of Action Against Eimeria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clazuril, a benzeneacetonitrile derivative belonging to the triazine class of compounds, is a potent anticoccidial agent used in veterinary medicine to control infections caused by Eimeria species. This technical guide provides a detailed examination of the current understanding of this compound's mechanism of action. While the precise molecular target of this compound remains to be definitively identified, evidence from studies on this compound and related triazine compounds, such as dithis compound and toltrazuril, points towards a multi-faceted impact on the parasite's life cycle. The primary mode of action appears to be the disruption of cell division during both asexual (schizogony) and sexual (gametogony) development, leading to parasite death and the cessation of oocyst shedding. This guide synthesizes the available data on the morphological and molecular effects of this compound and its analogues, presents quantitative data where available, outlines relevant experimental methodologies, and provides visual representations of the proposed mechanisms and workflows.

Introduction to this compound and Eimeria

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in livestock, particularly poultry, leading to substantial economic losses worldwide. The parasite has a complex life cycle involving both asexual and sexual replication within the intestinal cells of the host. This compound is a synthetic anticoccidial drug that has demonstrated broad-spectrum activity against various Eimeria species. It is administered orally and acts on the intracellular stages of the parasite, effectively interrupting its life cycle.

Proposed Mechanism of Action

The mechanism of action of this compound is understood to be coccidiocidal, affecting both the asexual and sexual developmental stages of Eimeria.[1] The most pronounced effects are observed during schizogony and gametogony, leading to a complete interruption of the parasite's life cycle.[1] While the specific molecular target is yet to be fully elucidated, research on this compound and other triazine derivatives suggests several key cellular processes are affected.

Disruption of Nuclear Division and Cytokinesis

A primary effect of triazine compounds is the inhibition of nuclear division in both schizonts and gametocytes.[2] This leads to the formation of abnormal, multinucleated schizonts and prevents the proper formation of merozoites.[2] Similarly, during microgametogenesis, the differentiation of microgametes is impaired, characterized by aberrant chromatin condensation and the formation of intracytoplasmic flagella.[3]

Interference with Oocyst Wall Formation

This compound and its analogues have been shown to disrupt the formation of the oocyst wall.[1][3] Specifically, the development of wall-forming bodies in macrogametocytes is inhibited.[1][3] This results in the formation of an abnormally thickened and incomplete oocyst wall, leading to the necrosis of the zygote.[3]

Potential Interference with Pyrimidine Synthesis

While direct evidence in Eimeria is limited, studies on the related triazine compound toltrazuril suggest a possible secondary effect on enzymes involved in pyrimidine synthesis, such as dihydroorotate dehydrogenase.[4] Inhibition of this pathway would disrupt DNA and RNA synthesis, which is essential for the rapid proliferation of the parasite.

Other Cellular Effects

Studies on related triazines have revealed other cellular effects that may contribute to their anticoccidial activity:

-

Mitochondrial Dysfunction: Dithis compound and toltrazuril have been shown to decrease the mitochondrial membrane potential in Eimeria merozoites, suggesting an impact on mitochondrial function and energy metabolism.[2][5]

-

Downregulation of Key Enzymes: Dithis compound treatment has been found to reduce the expression of enolase, a crucial enzyme in the glycolytic pathway, in second-generation merozoites of Eimeria tenella.[6]

-

Inhibition of Host Cell Invasion: Dithis compound has also been shown to downregulate the expression of microneme genes (EtMIC1-5), which are involved in host cell recognition and invasion.

Quantitative Data

Quantitative data on the efficacy of this compound is limited in the available literature. However, data for the closely related compound dithis compound provides a valuable reference.

| Compound | Assay Type | Eimeria Species | IC50 | Reference |

| Dithis compound | Sporulation Inhibition | Mixed goat isolates | 0.078 mg/mL | [7] |

Experimental Protocols

Detailed experimental protocols for studying the mechanism of action of this compound are not extensively published. However, based on the observed effects of triazine compounds, the following methodologies are relevant.

In Vitro Sporulation Inhibition Assay

This assay assesses the ability of a compound to inhibit the development of non-infectious unsporulated oocysts into infectious sporulated oocysts.

-

Oocyst Isolation: Isolate and purify unsporulated oocysts from the feces of infected animals.

-

Compound Incubation: Incubate a known concentration of oocysts in a solution containing the test compound at various concentrations. A negative control (no compound) and a positive control (a known anticoccidial) should be included.

-

Sporulation Conditions: Maintain the oocyst suspensions at an appropriate temperature (e.g., 27-29°C) with adequate aeration for 48-72 hours to allow for sporulation.

-

Assessment: Count the number of sporulated and unsporulated oocysts under a microscope.

-

Calculation: Calculate the percentage of sporulation inhibition for each compound concentration and determine the IC50 value.[7]

Mitochondrial Membrane Potential Assay (using JC-10)

This assay measures changes in the mitochondrial membrane potential of Eimeria merozoites.[5]

-

Merozoite Isolation: Isolate second-generation merozoites from the cecal contents of infected chickens.

-

Drug Treatment: Incubate the isolated merozoites with the test compound at various concentrations for a specified period (e.g., 4 hours).

-

JC-10 Staining: Add JC-10 dye solution to the merozoite suspension and incubate at 37°C in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity at two wavelengths: green fluorescence (indicating monomeric JC-10 in depolarized mitochondria) and red fluorescence (indicating J-aggregates in polarized mitochondria).[5][8]

-

Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization.[5]

Ultrastructural Analysis via Transmission Electron Microscopy (TEM)

TEM is used to observe the morphological changes in the parasite's intracellular stages after treatment with the compound.

-

Infection and Treatment: Infect susceptible animals with Eimeria oocysts and treat them with the test compound at a specific time post-infection to target particular developmental stages.

-

Tissue Sampling: Collect intestinal tissue samples at various time points after treatment.

-

Fixation and Processing: Fix the tissue samples in glutaraldehyde and osmium tetroxide, dehydrate them in a graded ethanol series, and embed them in resin.

-

Sectioning and Staining: Cut ultrathin sections of the embedded tissue and stain them with uranyl acetate and lead citrate.

-

Microscopy: Examine the sections using a transmission electron microscope to observe the ultrastructure of the parasite stages and identify any drug-induced abnormalities.[3][9]

Visualizations

Signaling Pathways and Cellular Effects

Caption: Proposed multifaceted mechanism of action of this compound against Eimeria.

Experimental Workflow for Ultrastructural Analysis

References

- 1. Action of the anticoccidial this compound on the endogenous stages of Eimeria labbeana and E columbarum in experimentally infected pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Ultrastructural evaluation of the effects of dithis compound on the endogenous stages of Eimeria maxima and E. brunetti in experimentally inoculated chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of dithis compound on the expression of enolase in second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. veterinaryworld.org [veterinaryworld.org]

- 8. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ultrastructural effects of acetamizuril on endogenous phases of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Onslaught: A Technical Guide to the Action of Clazuril Against Coccidia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock, particularly poultry. The triazine compound Clazuril, and its close relatives Dithis compound and Toltrazuril, have been pivotal in the control of this pervasive disease. This technical guide delves into the current understanding of the molecular target and mechanism of action of this compound in coccidia. While the precise molecular binding site remains an area of active investigation, a substantial body of evidence points towards a multi-faceted disruption of parasite development, with a primary impact on gametogony and mitochondrial function. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of the proposed pathways of action to provide a comprehensive resource for the scientific community.

Proposed Molecular Target and Mechanism of Action

The anticoccidial activity of this compound and other triazines is not attributed to a single, well-defined molecular target but rather to a cascade of events that cripple the parasite's ability to complete its life cycle. The primary modes of action are believed to be:

-

Disruption of Gametogony: A significant body of evidence indicates that triazines primarily target the sexual stages (gametogony) of the Eimeria life cycle. This interference prevents the formation of viable oocysts, the infective stage shed in the feces. Ultrastructural studies have revealed severe damage to developing macrogametes and microgametes. Specifically, treatment with related triazines leads to the abnormal development or disappearance of wall-forming bodies in macrogametocytes, which are essential for the formation of the protective oocyst wall.[1] In microgametocytes, these drugs cause a ballooned appearance and a complete loss of internal structure.[1]

-

Mitochondrial Dysfunction: A growing consensus points towards the parasite's mitochondria as a key organelle affected by triazine compounds. Treatment with Toltrazuril, a close analog of this compound, has been shown to induce considerable enlargement of the perinuclear space, mitochondria, and endoplasmic reticulum in Eimeria tenella.[2] Furthermore, transcriptional analysis of Toltrazuril-treated E. tenella revealed an upregulation of genes related to oxidative stress and a decrease in mitochondrial membrane potential.[2] This disruption of mitochondrial function likely leads to a cascade of detrimental effects, including impaired energy metabolism and the induction of apoptosis-like processes, ultimately contributing to the parasite's demise.

-

Inhibition of Asexual Stages: While the primary effect appears to be on gametogony, triazines also exhibit activity against the asexual stages (schizogony) of Eimeria. Histological studies have shown that Dithis compound induces extensive degenerative changes in first- and second-generation schizonts, characterized by a loss of internal structure, the appearance of numerous intracytoplasmic vacuoles, and incomplete merogony.[1] This action at earlier stages of the life cycle contributes to the overall efficacy of the drug by reducing the parasite load that progresses to the sexual stages.

The following diagram illustrates the proposed multi-stage inhibitory action of this compound on the Eimeria life cycle.

Quantitative Data on the Efficacy of Triazine Anticoccidials

The efficacy of this compound and its analogs is typically evaluated by measuring the reduction in oocyst shedding, improvement in lesion scores, and positive effects on animal performance parameters such as body weight gain. The following tables summarize representative quantitative data for Dithis compound and Toltrazuril, which are expected to have comparable efficacy to this compound.

Table 1: Efficacy of Dithis compound and Toltrazuril Against Eimeria Infections in a Murine Model [3]

| Treatment Group | Dose | Oocyst Excretion | Bodyweight Gain (% of Healthy Control) |

| Toltrazuril (TTZ) | 15 mg/kg | Complete prevention | No significant difference from healthy control |

| Dithis compound (DCZ) | 5 mg/kg | Significant reduction | Significantly lower than healthy and TTZ-treated groups |

| Infected Control | - | High | Significantly lower than healthy control |

Table 2: Efficacy of a Novel Triazine (Nitromezuril) Against Various Eimeria Species in Broiler Chickens [4]

| Eimeria Species | Treatment | Dose (mg/kg in feed) | Anticoccidial Index (ACI)* |

| E. tenella | Nitromezuril (NZL) | 3 | 193 |

| Dithis compound (DZL) | 1 | 185 | |

| E. necatrix | Nitromezuril (NZL) | 3 | 192 |

| Dithis compound (DZL) | 1 | 176 | |

| E. acervulina | Nitromezuril (NZL) | 3 | 191 |

| Dithis compound (DZL) | 1 | 176 | |

| E. maxima | Nitromezuril (NZL) | 3 | 163 |

| Dithis compound (DZL) | 1 | 148 |

*Anticoccidial Index (ACI) is a composite score based on survival, weight gain, and lesion scores. A higher ACI indicates greater efficacy.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the efficacy and mechanism of action of anticoccidial drugs like this compound.

Oocyst Per Gram (OPG) Fecal Count

This method quantifies the number of Eimeria oocysts shed in the feces, providing a direct measure of parasite replication and the efficacy of an anticoccidial treatment.

Methodology:

-

Sample Collection: Collect fresh fecal samples randomly from multiple locations within the animal enclosure to ensure a representative sample.[5]

-

Homogenization: Weigh a known amount of feces (e.g., 1 gram) and homogenize it in a known volume of a flotation solution (e.g., saturated salt or sugar solution).

-

Flotation: Transfer the homogenate to a counting chamber, such as a McMaster slide. The oocysts, being less dense than the flotation solution, will float to the top.

-

Counting: Using a microscope, count the number of oocysts within the grid of the counting chamber.

-

Calculation: Calculate the OPG using the following formula, adjusting for the dilution factor and the volume of the counting chamber: OPG = (Number of oocysts counted × Dilution factor) / Volume of chamber grid (in mL)

Intestinal Lesion Scoring

This is a semi-quantitative method to assess the macroscopic intestinal damage caused by Eimeria infection. The Johnson and Reid scoring system is widely used.[6]

Methodology:

-

Necropsy: Euthanize selected birds and perform a necropsy to expose the intestinal tract.

-

Intestinal Examination: Systematically examine different sections of the intestine (duodenum, jejunum, ileum, ceca) for gross lesions such as petechiae, thickening of the intestinal wall, and presence of blood or mucus.[7]

-

Scoring: Assign a score to each intestinal section based on the severity of the lesions, typically on a scale of 0 (no lesions) to 4 (severe lesions).[6][8] The specific criteria for each score depend on the Eimeria species being evaluated.

-

Average Score: Calculate the average lesion score for each treatment group.

In Vitro Susceptibility Assays

In vitro assays provide a controlled environment to assess the direct effect of a compound on the parasite, reducing the need for animal experimentation.

a) Sporozoite Invasion Inhibition Assay (SIA):

-

Cell Culture: Grow a suitable host cell line (e.g., Madin-Darby Bovine Kidney cells) to confluence in a multi-well plate.

-

Sporozoite Preparation: Excyst sporulated oocysts to release sporozoites.

-

Treatment and Infection: Treat the sporozoites with different concentrations of the test compound (e.g., this compound) for a defined period. Then, add the treated sporozoites to the host cell monolayer.

-

Quantification: After an incubation period, fix and stain the cells. Quantify the number of intracellular sporozoites using microscopy or an automated imaging system.[9]

b) Reproduction Inhibition Assay (RIA):

-

Infection: Infect a confluent host cell monolayer with sporozoites.

-

Treatment: After allowing the sporozoites to invade the host cells, add the test compound at various concentrations to the culture medium.

-

Incubation: Incubate the infected cells for a period that allows for the development of schizonts and merozoites.

-

Quantification: Quantify the extent of parasite development, for example, by measuring the expression of a parasite-specific gene using quantitative PCR (qPCR) or by using a fluorescent reporter strain.[9]

Measurement of Mitochondrial Membrane Potential (MMP)

This assay is used to investigate the effect of a compound on mitochondrial function.

Methodology:

-

Parasite Isolation: Isolate the desired stage of the parasite (e.g., merozoites) from infected tissues or in vitro cultures.

-

Fluorescent Staining: Incubate the isolated parasites with a potentiometric fluorescent dye, such as JC-1 or TMRM.[10] These dyes accumulate in the mitochondria in a membrane potential-dependent manner.

-

Treatment: Expose the stained parasites to the test compound.

-

Fluorescence Measurement: Measure the changes in fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer. A decrease in fluorescence indicates a depolarization of the mitochondrial membrane.[10]

The following diagram illustrates a general workflow for evaluating the anticoccidial activity of a compound.

Conclusion

While a single, definitive molecular target for this compound in coccidia remains to be conclusively identified, the available evidence strongly suggests a multi-pronged attack on the parasite. The primary disruption of gametogony, leading to the inhibition of oocyst formation, is a key feature of its mechanism of action. This is likely underpinned by a fundamental interference with mitochondrial function, resulting in a cascade of events that are lethal to the parasite. The additional activity against asexual stages further solidifies its efficacy as a potent anticoccidial agent.

Future research, employing techniques such as transcriptomics, proteomics, and forward genetics to study drug-resistant strains, will be crucial in pinpointing the precise molecular interactions of this compound and other triazines.[2][11] A deeper understanding of these mechanisms will not only refine our use of existing anticoccidials but also pave the way for the development of novel therapeutic strategies to combat the ever-present threat of coccidiosis in animal agriculture. The experimental protocols and data presented in this guide provide a solid foundation for researchers to build upon in this critical endeavor.

References

- 1. In vivo action of the anticoccidial dithis compound (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toltrazuril and dithis compound: comparative evaluation of anti-coccidial drugs using a murine model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anticoccidial effects of a novel triazine nitromezuril in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sampling procedure for diagnosis: Coccidiosis vaccine [eimeriaprevention.com]

- 6. poultrycontent.ceva.com [poultrycontent.ceva.com]

- 7. Key points in the diagnosis of coccidiosis (Part 2: Lesion Scoring) | HIPRA [hipra.com]

- 8. eliasnutri.wordpress.com [eliasnutri.wordpress.com]

- 9. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Mitochondrial Membrane Potential Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Forward genetic analysis of monensin and dithis compound resistance in Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Pathways Affected by Clazuril in Apicomplexan Parasites

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clazuril, a benzeneacetonitrile derivative, is a potent anticoccidial agent widely used in veterinary medicine to control infections caused by Eimeria species in poultry and other livestock. Its efficacy stems from its ability to disrupt critical biochemical and physiological processes within the parasite. This technical guide provides an in-depth analysis of the known biochemical pathways affected by this compound, focusing on its primary mechanism of action: the disruption of intracellular calcium homeostasis. This guide synthesizes current research to provide a comprehensive resource for professionals in parasitology and drug development, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction to this compound and its Antiparasitic Activity

This compound belongs to the triazine class of anticoccidial drugs, which also includes dithis compound and toltrazuril.[1][2] These compounds are highly effective against various intracellular protozoan parasites of the phylum Apicomplexa, which includes genera such as Eimeria, Toxoplasma, Sarcocystis, and Neospora.[1][3][4] this compound exhibits a coccidiocidal effect, targeting both asexual and sexual developmental stages of the parasite, thereby interrupting the life cycle and preventing the shedding of oocysts.[5] While its broad efficacy is well-established, a detailed understanding of its molecular mechanism is crucial for optimizing its use, managing resistance, and developing novel antiparasitic therapies.

Primary Biochemical Pathway Affected: Disruption of Calcium Homeostasis

The central mechanism of action for this compound and related triazines involves the disruption of intracellular calcium (Ca²⁺) signaling pathways within the parasite.[6] Calcium is a critical second messenger in apicomplexan parasites, regulating a multitude of essential processes for parasite survival and propagation, including motility, host cell invasion, and egress.[6][7]

This compound is thought to function as a calcium ionophore, increasing the permeability of parasite membranes to Ca²⁺. This leads to a sustained elevation of cytosolic calcium levels, which has profound and ultimately lethal effects on the parasite.

The Role of Calcium in Apicomplexan Parasites

Apicomplexan parasites maintain a low resting concentration of cytosolic Ca²⁺. Transient increases in Ca²⁺ levels, triggered by various stimuli, activate a cascade of downstream effectors, including calcium-dependent protein kinases (CDPKs), which are essential for:

-

Microneme Secretion: The release of adhesion proteins required for host cell attachment and invasion.[6]

-

Gliding Motility: A unique form of substrate-dependent locomotion necessary for traversing host tissues and invading cells.[4]

-

Host Cell Egress: The process by which parasites exit the host cell to infect neighboring cells.[6]

This compound's Impact on Calcium Signaling

This compound disrupts the tightly regulated balance of intracellular calcium. The influx of extracellular Ca²⁺ and the release of Ca²⁺ from internal stores, such as the endoplasmic reticulum and acidocalcisomes, leads to a state of calcium overload. This uncontrolled elevation of cytosolic Ca²⁺ is cytotoxic, leading to:

-

Inhibition of Development: this compound treatment results in degenerative changes in schizonts and gametocytes.[5] It interferes with cytokinesis, leading to the formation of multinucleated schizonts and inhibiting the development of merozoites.[3][8]

-

Structural Abnormalities: Treated parasites exhibit ballooned microgametocytes, an absence of wall-forming bodies in macrogametocytes, and ultimately, a complete lack of oocyst formation.[5]

-

Metabolic Disruption: Elevated intracellular calcium can lead to mitochondrial dysfunction, affecting energy metabolism and inducing oxidative stress.[8]

Below is a diagram illustrating the proposed mechanism of action of this compound on parasite calcium homeostasis.

Caption: this compound acts as an ionophore, disrupting parasite Ca²⁺ homeostasis.

Quantitative Data on the Effects of this compound and Related Compounds

The following tables summarize quantitative data from various studies on the effects of triazine anticoccidials. Direct quantitative data for this compound is often limited in publicly available literature; therefore, data for the closely related and mechanistically similar compound, dithis compound, is also included for comparative purposes.

Table 1: In Vivo Efficacy of this compound and Dithis compound against Eimeria Infections

| Compound | Host | Eimeria Species | Dosage | Efficacy Metric | Result | Reference |

| This compound | Pigeons | E. labbeana, E. columbarum | 2.5 mg (oral) | Oocyst Output | Complete interruption of life cycle | [5] |

| Dithis compound | Chickens | Mixed Eimeria spp. | 1 ppm (in feed) | Lesion Score Reduction | Significant reduction | [9] |

| Dithis compound | Calves | Eimeria spp. | 1 mg/kg | Oocyst Shedding | Effective control | [2] |

| Dithis compound | Lambs | Eimeria spp. | >1 mg/kg | Oocyst Shedding | Higher dose required for control | [2] |

Table 2: Effects of Triazines on Parasite Development and Metabolism

| Compound | Parasite | Effect | Observation | Reference |

| Ponazuril | N. caninum, S. neurona | Inhibition of development | Vacuolization and degeneration of tachyzoites and merozoites | [3] |

| Ponazuril | N. caninum, S. neurona | Cytokinesis Inhibition | Inhibition of merozoite formation | [3] |

| Dithis compound | E. tenella | Mitochondrial Dysfunction | Decrease in mitochondrial membrane potential | [8] |

| Dithis compound | E. tenella | Gene Expression | Reduced expression of enolase | [8] |

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the effects of this compound on parasite biology.

Protocol for Measuring Intracellular Calcium Levels in Parasites

This protocol is adapted from methods used for studying Ca²⁺ signaling in Toxoplasma gondii and can be applied to other apicomplexan parasites.[10]

Objective: To measure changes in cytosolic Ca²⁺ concentration in response to this compound treatment using a fluorescent Ca²⁺ indicator.

Materials:

-

Isolated parasites (e.g., Eimeria sporozoites, Toxoplasma tachyzoites)

-

Fluorescent Ca²⁺ indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer

-

This compound stock solution (in DMSO)

-

Pluronic F-127

-

Fluorometer or fluorescence microscope

Procedure:

-

Parasite Preparation: Harvest and purify parasites from host cells. Wash the parasites in buffer and resuspend to a concentration of 1 x 10⁷ to 1 x 10⁸ parasites/mL.

-

Dye Loading: Add Fura-2 AM to a final concentration of 2-5 µM and Pluronic F-127 to 0.02%. Incubate for 30-60 minutes at 25-37°C in the dark with gentle agitation.

-

Washing: Pellet the parasites by centrifugation and wash twice with buffer to remove extracellular dye.

-

Measurement: Resuspend the loaded parasites in buffer and place them in a cuvette for fluorometry or on a glass-bottom dish for microscopy.

-

Baseline Reading: Record the baseline fluorescence for 1-2 minutes.

-

Compound Addition: Add this compound (or vehicle control) to the desired final concentration and continue recording the fluorescence signal.

-

Data Analysis: For Fura-2, calculate the ratio of fluorescence emission at 510 nm from excitation at 340 nm and 380 nm. For Fluo-4, measure the change in fluorescence intensity at ~516 nm (excitation ~494 nm). An increase in the ratio or intensity indicates an increase in intracellular Ca²⁺.

Below is a workflow diagram for the intracellular calcium measurement protocol.

Caption: A typical workflow for measuring intracellular calcium in parasites.

In Vitro Parasite Development Inhibition Assay

Objective: To quantify the inhibitory effect of this compound on the intracellular development of parasites.

Materials:

-

Host cell monolayer (e.g., Madin-Darby Bovine Kidney cells)

-

Purified, infectious parasites (e.g., Eimeria sporozoites)

-

Culture medium

-

This compound stock solution

-

Fixative (e.g., methanol)

-

Staining solution (e.g., Giemsa)

-

Microscope

Procedure:

-

Cell Seeding: Seed host cells in a multi-well plate and grow to confluence.

-

Infection: Infect the host cell monolayer with a known number of parasites.

-

Treatment: After allowing parasites to invade (2-4 hours), wash away extracellular parasites and add fresh medium containing serial dilutions of this compound. Include a vehicle-only control.

-

Incubation: Incubate the plates for a period that allows for significant parasite development (e.g., 48-72 hours for schizont formation).

-

Fixation and Staining: Wash the cells, fix with methanol, and stain with Giemsa.

-

Quantification: Using a microscope, count the number of developing parasite stages (e.g., schizonts) in a defined number of fields for each drug concentration.

-

Data Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of this compound that inhibits parasite development by 50%).

Secondary and Downstream Effects

The primary disruption of Ca²⁺ homeostasis by this compound triggers a cascade of secondary effects that contribute to its parasiticidal activity.

-

Mitochondrial Stress: Sustained high levels of cytosolic Ca²⁺ can lead to its uptake by mitochondria, disrupting the mitochondrial membrane potential and impairing ATP synthesis. This can also lead to the generation of reactive oxygen species (ROS), causing oxidative damage to cellular components.

-

Enzyme Inhibition: While not a direct target, the altered intracellular environment can inhibit the function of various essential enzymes. For example, studies with related triazines have shown reduced expression of glycolytic enzymes like enolase, suggesting an impact on parasite energy metabolism.[8]

-

Apoptosis-like Cell Death: The combination of metabolic stress, oxidative damage, and disruption of signaling pathways can activate programmed cell death pathways within the parasite, leading to its destruction.

Conclusion and Future Directions

This compound remains a highly effective anticoccidial drug due to its potent and rapid action against multiple life-cycle stages of apicomplexan parasites. Its primary mechanism of action is the disruption of intracellular calcium homeostasis, a pathway that is fundamental to parasite survival. The resulting calcium overload leads to a cascade of detrimental effects, including the inhibition of development, metabolic collapse, and ultimately, parasite death.

For drug development professionals, the parasite's calcium signaling pathways represent a validated and attractive target. Future research should focus on:

-

Identifying the specific parasite ion channels or transporters that this compound interacts with to exert its ionophoric effect.

-

Elucidating the full range of downstream effectors of calcium signaling that are disrupted by this compound.

-

Investigating mechanisms of resistance to triazine compounds to inform the development of next-generation therapies that can overcome this challenge.

A deeper understanding of the biochemical pathways affected by this compound will not only help in preserving the efficacy of this important drug class but also pave the way for the discovery of novel antiparasitic agents with improved characteristics.

References

- 1. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toltrazuril and dithis compound: comparative evaluation of anti-coccidial drugs using a murine model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The effects of ponazuril on development of apicomplexans in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Apicomplexa - Wikipedia [en.wikipedia.org]

- 5. Action of the anticoccidial this compound on the endogenous stages of Eimeria labbeana and E columbarum in experimentally infected pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium signalling in intracellular protist parasites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. Ca2+ entry at the plasma membrane and uptake by acidic stores is regulated by the activity of the V-H+-ATPase in Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Clazuril

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazuril, with the IUPAC name --INVALID-LINK--acetonitrile and CAS number 101831-36-1, is a potent anticoccidial agent used in veterinary medicine. As a member of the triazine class of compounds, it is effective against various species of Eimeria, the protozoan parasite responsible for coccidiosis in poultry and other livestock. This technical guide provides a comprehensive overview of the synthesis pathway of this compound, its chemical properties, and its mechanism of action against coccidian parasites.

Chemical Properties

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | --INVALID-LINK--acetonitrile | Wikipedia[1] |

| CAS Number | 101831-36-1 | PubChem[2] |

| Molecular Formula | C₁₇H₁₀Cl₂N₄O₂ | PubChem[2] |

| Molecular Weight | 373.19 g/mol | PubChem[2] |

| Canonical SMILES | C1=CC(=CC=C1C(C#N)C2=C(C=C(C=C2)N3C(=O)NC(=O)C=N3)Cl)Cl | PubChem[2] |

| InChI Key | QUUTUGLQZLNABV-UHFFFAOYSA-N | PubChem[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value/Methodology | Source |

| Melting Point | Not specified in available literature. Determined by Differential Scanning Calorimetry (DSC) or melting point apparatus. | |

| Solubility | Specific quantitative data in various solvents is not available. The solubility of the related compound, dithis compound, has been measured by the isothermal saturation method in solvents like dimethylformamide, acetone, acetonitrile, ethyl acetate, and alcohols.[3] A similar protocol could be followed for this compound. | |

| pKa (Acid Dissociation Constant) | Not specified in available literature. Can be determined experimentally by potentiometric titration or spectrophotometric methods.[4] | |

| LogP (Octanol-Water Partition Coefficient) | Not specified in available literature. Can be predicted using computational models or determined experimentally via shake-flask or HPLC methods. | |

| Stability | Stable under standard conditions. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions are necessary to determine its degradation profile and establish a stability-indicating assay method.[5] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that involves the preparation of a key intermediate, a substituted aminophenylacetonitrile, followed by the construction of the 1,2,4-triazine-3,5-dione ring. While a complete, detailed experimental protocol for the entire synthesis is not publicly available in a single document, the following pathway is proposed based on known chemical reactions for similar compounds and the synthesis of a key intermediate.

The synthesis can be logically divided into two main parts:

-

Synthesis of the Phenylacetonitrile Intermediate: Preparation of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile.

-

Formation of the Triazine Ring: Cyclization reaction to form the 1,2,4-triazine-3,5-dione moiety attached to the phenyl ring of the intermediate.

Caption: Proposed synthesis pathway for this compound.

Experimental Protocols

1. Synthesis of (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile (Intermediate)

A plausible method for the synthesis of this key intermediate is a "one-pot" method involving a condensation reaction followed by reduction, as described in Chinese patent CN103172537A for a similar compound.[6]

-

Materials: p-Chloronitrobenzene, p-chlorobenzyl cyanide, sodium hydroxide, hydrochloric acid, a reducing agent (e.g., hydrazine hydrate), a catalyst (e.g., Raney nickel or palladium on carbon), and a solvent (e.g., ethanol).

-

Procedure:

-

Condensation: In a reaction vessel, dissolve p-chloronitrobenzene and p-chlorobenzyl cyanide in a suitable solvent like ethanol. Cool the mixture to 0°C. Slowly add a solution of sodium hydroxide while maintaining the temperature below 25°C. After the addition, stir the reaction mixture at 25°C for several hours.

-

Acidification: Cool the reaction mixture again to 0°C and slowly add concentrated hydrochloric acid to adjust the pH to 6-7, keeping the temperature below 10°C.

-

Reduction: To the resulting mixture, add a catalyst and a reducing agent. Heat the reaction mixture to 60-80°C and stir for several hours until the reduction of the nitro group is complete.

-

Work-up and Isolation: After the reaction is complete, cool the mixture, filter off the catalyst, and concentrate the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent to yield (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile.

-

2. Formation of the 1,2,4-Triazine-3,5-dione Ring

-

General Protocol for Triazine Ring Formation:

-

The (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile intermediate would be reacted with a reagent system capable of forming the 1,2,4-triazine-3,5-dione ring. This could involve a multi-step sequence, for example, reaction with oxalyl chloride to form an intermediate isocyanate, followed by cyclization with a semicarbazide derivative.

-

Alternatively, a direct cyclization with a pre-formed reagent containing the core structure of the triazine ring might be possible.

-

The reaction conditions (solvent, temperature, and catalyst) would need to be optimized to achieve a good yield of the final product, this compound.

-

Mechanism of Action

This compound exerts its coccidiocidal effect by disrupting the life cycle of Eimeria parasites within the host's intestinal cells. It is effective against both the asexual (schizogony) and sexual (gametogony) stages of the parasite's development.[7]

Histological studies have revealed that this compound induces degenerative changes in the developmental stages of the parasite.[7] This includes:

-

Schizonts: A reduced number and abnormal structure of developing merozoites within the schizonts.

-

Microgametocytes: A ballooned appearance and the presence of numerous small vacuoles.

-

Macrogametocytes: The absence of typical wall-forming bodies, which are essential for the formation of the oocyst wall.

The overall effect is a complete interruption of the parasite's life cycle, preventing the formation and shedding of new oocysts.[7] The exact molecular target of this compound is not fully elucidated, but it is believed to interfere with critical metabolic pathways in the parasite.

Caption: Inhibition of the Eimeria life cycle by this compound.

Conclusion

This compound is a significant anticoccidial agent with a complex synthesis pathway and a mechanism of action that effectively disrupts the life cycle of Eimeria parasites. While a complete, publicly available, step-by-step synthesis protocol is elusive, the outlined pathway provides a chemically sound approach for its preparation. Further research into its specific quantitative chemical properties, such as solubility and pKa, would be beneficial for formulation development and a deeper understanding of its pharmacokinetic profile. The elucidation of its precise molecular target within the parasite remains an area for future investigation, which could lead to the development of even more effective anticoccidial drugs.

References

- 1. 2-(4-Amino-2-chloro-5-methylphenyl)-2-(4-chlorophenyl)acetonitrile Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. US2783265A - Preparation of phenylacetonitriles - Google Patents [patents.google.com]

- 3. Buy (4-Amino-2-chlorophenyl)(4-chlorophenyl)acetonitrile | 81720-94-7 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. rsc.org [rsc.org]

- 7. ijpsr.info [ijpsr.info]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Clazuril in Avian Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clazuril is a benzeneacetonitrile derivative belonging to the triazine class of anticoccidial drugs. It is utilized in veterinary medicine, particularly for the control of coccidiosis in pigeons. Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a significant disease in poultry and other avian species, leading to substantial economic losses through mortality, morbidity, and reduced production efficiency. This compound exhibits a broad spectrum of activity against various Eimeria species. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in avian species, with a focus on its absorption, distribution, metabolism, and excretion (ADME), as well as its mechanism of action and efficacy. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and avian health.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound in avian species has been primarily investigated in laying hens and pigeons. The drug is characterized by its oral route of administration.

Absorption

Following oral administration, this compound is absorbed from the gastrointestinal tract. A study in laying hens demonstrated detectable plasma concentrations after a single oral dose of 3 mg/kg body weight.

Distribution

This compound distributes into various tissues. In laying hens, after multiple oral doses, this compound residues were detected in eggs, with concentrations being higher in the yolk than in the albumen. This suggests that the lipophilic nature of the compound may contribute to its distribution into fatty tissues and egg yolk.

Metabolism

The metabolism of this compound in avian species is not extensively detailed in the available literature. However, like other triazine compounds, it is presumed to undergo hepatic metabolism.

Excretion

The primary route of excretion for this compound and its metabolites is believed to be through the feces.

Quantitative Pharmacokinetic Data

The following tables summarize the pharmacokinetic parameters of this compound in laying hens, derived from a study by Giorgi & Soldani (2008).

Table 1: Pharmacokinetic Parameters of this compound in Laying Hens after a Single Oral Dose of 3 mg/kg BW

| Parameter | Value | Unit |

| Cmax (Maximum Plasma Concentration) | 0.85 | µg/mL |

| Tmax (Time to Maximum Concentration) | 6 | hours |

| AUC (Area Under the Curve) | 12.3 | µg·h/mL |

| t½ (Half-life) | 18.5 | hours |

Table 2: this compound Residues in Eggs of Laying Hens after Multiple Oral Doses (3 mg/kg BW for 5 days)

| Days After Last Dose | Yolk Concentration (µg/g) | Albumen Concentration (µg/g) |

| 1 | 1.2 | 0.15 |

| 3 | 0.8 | 0.08 |

| 5 | 0.5 | 0.04 |

| 7 | 0.2 | < LOQ |

| 10 | < LOQ | < LOQ |

| LOQ: Limit of Quantification |

Pharmacodynamics of this compound

The pharmacodynamic properties of this compound are centered on its anticoccidial activity.

Mechanism of Action

This compound exerts its effect by interfering with the life cycle of Eimeria parasites. It is effective against both the asexual (schizogony) and sexual (gametogony) stages of the parasite's development within the intestinal cells of the host. Histological studies on the closely related dithis compound have shown that it induces degenerative changes in schizonts and gametocytes.[1] This includes the loss of internal structure, vacuolization, and incomplete merogony. In macrogametocytes, the development of wall-forming bodies is inhibited.[1] The primary mode of action for triazines like this compound is thought to be the inhibition of nuclear division in the parasite.[2] There is also evidence to suggest that some triazines may interfere with the parasite's respiratory chain and pyrimidine synthesis.[3]

Caption: Cellular mechanism of action of this compound on the Eimeria life cycle.

Efficacy

This compound has demonstrated high efficacy in the treatment and prevention of coccidiosis in pigeons. A single dose of 2.5 mg per pigeon was effective in eliminating oocyst shedding in infected birds.[4] Field studies have also confirmed its effectiveness in reducing oocyst counts to negligible levels within seven days of treatment, without affecting the racing performance of the pigeons.[4]

Experimental Protocols

Pharmacokinetic Study Protocol

This protocol is a representative example for determining the pharmacokinetics of this compound in an avian species.

Caption: Workflow for a typical avian pharmacokinetic study of this compound.

-

Animal Model: 24 adult pigeons of a specific breed, mixed sex, clinically healthy, and free from coccidial infection.

-

Housing and Acclimatization: Birds are housed in individual cages under controlled environmental conditions (temperature, humidity, light cycle) for at least one week prior to the study. They are provided with a standard diet and water ad libitum.

-

Drug Administration: A single oral dose of this compound (e.g., 2.5 mg/pigeon) is administered directly into the crop using a gavage needle.

-

Blood Sampling: Blood samples (approximately 0.5 mL) are collected from the brachial vein into heparinized tubes at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dosing.

-

Plasma Preparation: Blood samples are centrifuged at 3000 rpm for 15 minutes to separate the plasma. The plasma is then transferred to clean tubes and stored at -20°C until analysis.

-

Analytical Method (HPLC):

-

Sample Preparation: A liquid-liquid extraction is performed on the plasma samples to isolate the this compound.

-

Chromatographic Conditions: A C18 reverse-phase column is used with a mobile phase consisting of a mixture of acetonitrile and water. The flow rate is maintained at 1 mL/min, and UV detection is performed at an appropriate wavelength.

-

Quantification: A standard curve is generated using known concentrations of this compound to quantify the drug in the plasma samples.

-

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and t½.

Pharmacodynamic (Efficacy) Study Protocol

This protocol is a representative example for evaluating the anticoccidial efficacy of this compound.

Caption: Workflow for a typical avian pharmacodynamic (efficacy) study of this compound.

-

Animal Model: 120 one-day-old broiler chickens, coccidia-free.

-

Housing and Diet: Birds are raised in a controlled environment on wire-floored cages to prevent extraneous infection. They receive a standard broiler diet without any anticoccidial additives.

-

Experimental Groups:

-

Group A: Uninfected, untreated control.

-

Group B: Infected, untreated control.

-

Group C: Infected, treated with this compound at a specific dose.

-

Group D: Infected, treated with a reference anticoccidial drug.

-

-

Infection: At 14 days of age, birds in Groups B, C, and D are orally inoculated with a known number of sporulated Eimeria oocysts (e.g., a mixed culture of E. tenella, E. acervulina, and E. maxima).

-

Treatment: Treatment for Group C (this compound) and Group D (reference drug) is administered in the feed or drinking water, starting from the day of infection and continuing for a specified period (e.g., 7 days).

-

Parameters Measured:

-

Mortality: Recorded daily.

-

Body Weight Gain: Measured at the start and end of the experimental period.

-

Feed Conversion Ratio (FCR): Calculated for the experimental period.

-

Oocyst Shedding: Fecal samples are collected on specific days post-infection, and oocysts per gram of feces (OPG) are determined using a McMaster chamber.

-

Lesion Scoring: On a specific day post-infection (e.g., day 6), a subset of birds from each group is euthanized, and the intestinal lesions are scored based on a standardized scoring system (e.g., Johnson and Reid, 1970).

-

-

Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA) to compare the different treatment groups.

Conclusion

This compound is an effective anticoccidial agent in avian species, particularly pigeons. Its pharmacokinetic profile allows for effective concentrations to be reached in the plasma and target tissues after oral administration. The pharmacodynamic action of this compound, through the disruption of the Eimeria life cycle, leads to a significant reduction in parasite load and clinical signs of coccidiosis. The experimental protocols outlined in this guide provide a framework for further research and development of this compound and other anticoccidial drugs. A deeper understanding of its metabolic pathways and the potential for resistance development are areas that warrant further investigation.

References

- 1. In vivo action of the anticoccidial dithis compound (Clinacox) on the developmental stages of Eimeria tenella: a histological study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Possible mode of action of toltrazuril: studies on two Eimeria species and mammalian and Ascaris suum enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

In Vitro Activity of Clazuril on Eimeria Sporozoites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clazuril, a triazine-based anticoccidial agent, is known for its efficacy against various stages of Eimeria parasites, the causative agents of coccidiosis in poultry and other livestock. While its in vivo activity is well-documented, specific quantitative data on its direct in vitro effects on Eimeria sporozoites is limited in publicly available literature. This technical guide synthesizes the current understanding of the in vitro activity of triazine compounds on Eimeria sporozoites, providing a framework for assessing this compound's potential direct impact on this invasive stage. This document outlines detailed experimental protocols for sporozoite viability and invasion assays, presents a hypothetical mechanism of action for triazine compounds, and discusses the implications for drug development and resistance monitoring.

Introduction

Coccidiosis, caused by protozoan parasites of the genus Eimeria, poses a significant economic burden on the global poultry industry. Control of this disease relies heavily on the use of anticoccidial drugs, among which the triazine derivatives, including this compound, Dithis compound, and Toltrazuril, have been widely effective. These drugs are known to interfere with the parasite's life cycle, particularly the intracellular developmental stages.[1] However, understanding the direct effects of these compounds on the initial invasive stage, the sporozoite, is crucial for elucidating their complete mechanism of action and for the development of novel control strategies.

This guide focuses on the in vitro evaluation of this compound's activity against Eimeria sporozoites. Due to a notable lack of specific quantitative data for this compound in the scientific literature, this document draws upon methodologies and findings from studies on the closely related compound, Toltrazuril, to provide a comprehensive overview of potential experimental approaches and expected outcomes.

Quantitative Data on Triazine Activity Against Eimeria Sporozoites

To provide a comparative context, the following table summarizes representative in vitro data for Toltrazuril, another prominent triazine anticoccidial. This data is derived from a reproduction inhibition assay (RIA), which measures the overall impact on the parasite's ability to replicate within host cells following sporozoite invasion.

Table 1: In Vitro Reproduction Inhibition of Eimeria tenella by Toltrazuril

| Eimeria tenella Strain | Drug Concentration (µg/mL) | Inhibition of Reproduction (%) | Reference |

| Reference Strain (Ref-2) | Not Specified | 56.1 | [2] |

Note: The referenced study indicated an unexpected lack of in vitro sensitivity for this strain, highlighting the importance of strain-specific testing.

Experimental Protocols

The following protocols are detailed methodologies for conducting in vitro assays to evaluate the activity of this compound on Eimeria sporozoites. These are based on established procedures for other triazine compounds and general Eimeria in vitro research.[3][4]

Preparation of Eimeria Sporozoites

Aseptic techniques are critical throughout this process to prevent contamination of cell cultures.

-

Oocyst Purification and Sporulation:

-

Eimeria oocysts are collected from the feces of experimentally infected chickens.

-

The oocysts are purified by salt flotation and washed extensively with water.

-

To induce sporulation, the purified oocysts are incubated in a 2.5% (w/v) potassium dichromate solution with aeration at 27-29°C for 48-72 hours.

-

-

Sporozoite Excystation:

-

Sporulated oocysts are washed to remove potassium dichromate and then mechanically broken using glass beads to release sporocysts.[5]

-

The sporocysts are then treated with an excystation medium containing trypsin and bile salts (e.g., 0.25% trypsin and 4% sodium taurocholate) in phosphate-buffered saline (PBS) at 41°C for 60-90 minutes to release sporozoites.[6]

-

The free sporozoites are then purified from the remaining debris.

-

Sporozoite Viability Assay

This assay determines the direct cytotoxic effect of this compound on the sporozoites.

-

Incubation with this compound:

-

Purified sporozoites are resuspended in a suitable cell culture medium.

-

Various concentrations of this compound (and a vehicle control, typically DMSO) are added to the sporozoite suspension.

-

The suspension is incubated for a defined period (e.g., 1-4 hours) at 41°C.

-

-

Viability Assessment:

-

Following incubation, the viability of the sporozoites is assessed using a vital stain such as Trypan Blue or a combination of fluorescent dyes (e.g., fluorescein diacetate and propidium iodide).[5][7]

-

The percentage of viable (unstained or fluorescent green) versus non-viable (blue or fluorescent red) sporozoites is determined by counting under a microscope or using flow cytometry.

-

Sporozoite Invasion Inhibition Assay

This assay measures the ability of this compound to prevent sporozoites from invading host cells.

-

Host Cell Culture:

-

A suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, is cultured to confluence in 96-well plates.[4]

-

-

Treatment and Infection:

-

Pre-treatment of sporozoites: Sporozoites are incubated with various concentrations of this compound for 1-2 hours, washed to remove the drug, and then added to the host cell monolayer.

-

Co-treatment: this compound is added to the host cell monolayer simultaneously with the sporozoites.

-

Pre-treatment of host cells: The host cell monolayer is incubated with this compound, the drug is washed away, and then the sporozoites are added.

-

-

Quantification of Invasion:

-

After a 2-24 hour incubation period to allow for invasion, the cell monolayers are washed to remove extracellular sporozoites.

-

The number of intracellular sporozoites is quantified. This can be achieved through:

-

Visualizations

Experimental Workflow: Sporozoite Invasion Inhibition Assay

Caption: Workflow for assessing this compound's inhibition of sporozoite invasion.

Hypothetical Signaling Pathway for Triazine Action in Eimeria

The precise molecular target of triazines in Eimeria is not fully elucidated. However, evidence suggests interference with critical cellular processes.

References

- 1. Anti-Eimeria tenella activity of Ethanamizuril in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticoccidial efficacy testing: In vitro Eimeria tenella assays as replacement for animal experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture [frontiersin.org]

- 5. scielo.br [scielo.br]

- 6. A modified method for purification of Eimeria tenella sporozoites - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scielo.br [scielo.br]

- 8. researchgate.net [researchgate.net]

Development of Clazuril Analogues for Coccidiosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the health and productivity of livestock, particularly poultry. The development of resistance to existing anticoccidial drugs necessitates the continuous search for novel and effective therapeutic agents. Clazuril, a triazine-based compound, has been a valuable tool in coccidiosis control, and the exploration of its analogues offers a promising avenue for the discovery of next-generation anticoccidials. This technical guide provides an in-depth overview of the development of this compound analogues, focusing on their efficacy, underlying mechanisms, and the experimental methodologies crucial for their evaluation.

Quantitative Efficacy of this compound Analogues

The anticoccidial efficacy of novel triazine compounds, analogues of this compound, has been evaluated in broiler chickens. The primary metric for this evaluation is the Anticoccidial Index (ACI), which provides a comprehensive assessment of a drug's performance by considering weight gain, lesion scores, and oocyst shedding. An ACI score above 180 is generally considered indicative of good anticoccidial activity, while a score below 160 suggests poor efficacy.

Table 1: Anticoccidial Efficacy of Nitromezuril (NZL) against various Eimeria species in Broiler Chickens [1]

| Eimeria Species | Treatment Group | Dose (mg/kg feed) | Anticoccidial Index (ACI) |

| E. tenella | NZL | 1 | 179-199 |

| NZL | 3 | 193 | |

| Dithis compound (DZL) | 1 | 185 | |

| E. necatrix | NZL | 3 | 192 |

| Dithis compound (DZL) | 1 | 176 | |

| E. acervulina | NZL | 3 | 191 |

| Dithis compound (DZL) | 1 | 176 | |

| E. maxima | NZL | 3 | 163 |

| Dithis compound (DZL) | 1 | 148 |

Table 2: Anticoccidial Efficacy of Aminomizuril (AZL) and Ethanamizuril (EZL) against Eimeria tenella [2]

| Treatment Group | Dose (mg/kg feed) | Anticoccidial Index (ACI) |

| Aminomizuril (AZL) | 10 | Excellent |

| Ethanamizuril (EZL) | 10 | Excellent |

| Nitromezuril (NZL) | 3 | Roughly equivalent to AZL and EZL at 10 mg/kg |

Note: "Excellent" efficacy was reported in the study without a specific numerical ACI value.

Experimental Protocols

The development and evaluation of this compound analogues rely on a series of standardized in vitro and in vivo experimental protocols.

In Vitro Assays

a) Oocyst Sporulation Inhibition Assay:

-

Oocyst Preparation: Collect and purify Eimeria oocysts from the feces of experimentally infected chickens.

-

Incubation: Incubate a known number of unsporulated oocysts in a 2.5% potassium dichromate solution.

-

Treatment: Add the test compound (this compound analogue) at various concentrations to the oocyst suspension. A known anticoccidial, such as Dithis compound, can be used as a positive control.

-

Evaluation: After a set incubation period (e.g., 48-72 hours) at an appropriate temperature (e.g., 27-29°C) with adequate aeration, determine the percentage of sporulated oocysts by microscopic examination using a hemocytometer.

-

Data Analysis: Calculate the inhibition of sporulation for each concentration of the test compound compared to the untreated control.

b) Invasion and Replication Inhibition Assays:

-

Cell Culture: Seed a suitable cell line, such as Madin-Darby Bovine Kidney (MDBK) cells, in multi-well plates and grow to confluence.

-

Sporozoite Preparation: Excyst sporozoites from purified, sporulated oocysts using bile salts and trypsin.

-

Treatment: Pre-incubate the sporozoites with various concentrations of the test compound for a defined period (e.g., 1 hour).

-

Infection: Inoculate the confluent cell monolayers with the treated sporozoites.

-

Evaluation of Invasion: After a short incubation period (e.g., 2-4 hours), fix and stain the cells. The number of intracellular sporozoites is then counted under a microscope to determine the inhibition of invasion.

-

Evaluation of Replication: For replication assays, allow the infection to proceed for a longer period (e.g., 24-48 hours) to allow for the development of intracellular stages (e.g., trophozoites, schizonts). The number and development of these stages are then assessed microscopically or by quantitative methods like qPCR.

In Vivo Efficacy Studies (Battery Cages)

-

Animal Model: Use day-old broiler chicks, raised in a coccidia-free environment.

-

Acclimatization: Allow the chicks to acclimatize for a period before the start of the experiment.

-

Grouping: Randomly allocate the chicks to different treatment groups: uninfected untreated control, infected untreated control, and infected groups treated with different doses of the this compound analogue. A group treated with a known anticoccidial can be included as a positive control.

-

Infection: At a specific age (e.g., 14 days), orally infect the chicks (except the uninfected control group) with a known number of sporulated oocysts of a specific Eimeria species.

-

Treatment: Administer the test compound in the feed or drinking water, starting from a day or two before infection and continuing for the duration of the study.

-

Data Collection:

-

Weight Gain: Record the body weight of the birds at the beginning and end of the experiment.

-

Feed Conversion Ratio (FCR): Measure the feed intake and calculate the FCR.

-

Lesion Scoring: At a specific day post-infection (e.g., day 6 or 7), euthanize a subset of birds from each group and score the intestinal lesions caused by the coccidia on a scale of 0 to 4.

-

Oocyst Shedding: Collect fecal samples for several days post-infection and count the number of oocysts per gram of feces (OPG) using a McMaster chamber.

-

-

Calculation of Anticoccidial Index (ACI): ACI = (% Relative Weight Gain + % Survival) - (Lesion Index + Oocyst Index)

Synthesis of this compound Analogues

The synthesis of this compound and its analogues generally involves the construction of the triazine ring system and its subsequent functionalization. A general synthetic approach for a Dithis compound-like analogue is outlined below.

Caption: Generalized synthetic workflow for this compound analogues.

Mechanism of Action and Signaling Pathways

The precise molecular targets of this compound and its analogues in Eimeria are not fully elucidated. However, research on related triazine compounds like Dithis compound and Toltrazuril provides insights into their potential mechanisms of action. These compounds are believed to interfere with critical metabolic and developmental processes in the parasite.

Caption: Proposed mechanisms of action of triazine anticoccidials in Eimeria.

Studies on Dithis compound have shown that it can downregulate the expression of key metabolic enzymes like enolase, which is crucial for glycolysis.[3][4] Furthermore, the expression of microneme proteins, essential for host cell invasion, is also significantly reduced upon treatment with Dithis compound.[5] It is also hypothesized that triazines, being structurally similar to purines, may interfere with nucleic acid synthesis, thereby inhibiting parasite replication.[6] Research on Toltrazuril suggests that it can induce oxidative stress and trigger autophagy in Eimeria, leading to parasite death.[7]

Conclusion

The development of this compound analogues represents a critical strategy in the ongoing battle against coccidiosis. The quantitative data presented here demonstrate the potential of novel triazine compounds to offer improved efficacy over existing treatments. The detailed experimental protocols provide a framework for the systematic evaluation of new drug candidates. While the precise molecular mechanisms of these compounds are still under investigation, the emerging evidence points towards a multi-faceted mode of action targeting key parasite processes. Future research should focus on elucidating the specific molecular targets of these analogues to enable rational drug design and to overcome the challenge of drug resistance. The continued exploration of this chemical class holds significant promise for the sustainable control of coccidiosis in the global livestock industry.

References

- 1. Anticoccidial effects of a novel triazine nitromezuril in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Anticoccidial activity of novel triazine compounds in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of dithis compound on the expression of enolase in second-generation merozoites of Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of dithis compound on the expression of enolase in second-generation merozoites of Eimeria tenella - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Eimeria tenella: effects of dithis compound treatment on microneme genes expression in second-generation merozoites and pathological changes of caeca in parasitized chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anticoccidial drugs of the livestock industry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Transcriptional Response of Eimeria tenella to Toltrazuril Reveals That Oxidative Stress and Autophagy Contribute to Its Anticoccidial Effect [mdpi.com]

Structural Activity Relationship of Clazuril Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coccidiosis, a parasitic disease of the intestinal tract caused by protozoa of the genus Eimeria, poses a significant threat to the poultry industry worldwide, leading to substantial economic losses. Chemical control with anticoccidial drugs remains a cornerstone of disease management. Among the synthetic anticoccidials, the triazine derivatives, including clazuril, dithis compound, and toltrazuril, have demonstrated potent and broad-spectrum activity against various Eimeria species. This technical guide provides an in-depth analysis of the structural activity relationship (SAR) of this compound derivatives, offering valuable insights for the rational design of new and more effective anticoccidial agents.

Core Structure and Mechanism of Action

This compound and its derivatives belong to the class of 1,2,4-triazine-3,5(2H,4H)-diones. The core chemical scaffold is essential for their anticoccidial activity. These compounds exert their effect on the intracellular developmental stages of Eimeria, including both schizonts and gametocytes. While the exact molecular target is not yet fully elucidated, evidence suggests that triazine anticoccidials interfere with nuclear division and mitochondrial function, ultimately leading to the disruption of the parasite's life cycle.[1][2] Histological studies have revealed that treatment with these compounds causes degenerative changes in the parasite, such as vacuolization of the cytoplasm and incomplete merogony.

Quantitative Structure-Activity Relationship (QSAR) of Triazine Anticoccidials

A pivotal study in understanding the SAR of triazine anticoccidials was a three-dimensional quantitative structure-activity relationship (3D-QSAR) analysis performed on a series of 54 analogues. This study revealed that the anticoccidial potency is significantly influenced by the steric shape and dipole moment of the molecules. The predictive models generated from this study provide a framework for designing novel derivatives with enhanced efficacy.

While the full dataset from the aforementioned 3D-QSAR study is not publicly available, the following table summarizes the general structural requirements for anticoccidial activity based on available literature. The activity is often expressed as the Minimum Effective Concentration (MEC) in feed (ppm) required to prevent lesions or as the Anticoccidial Index (ACI), a composite score reflecting overall efficacy in vivo.

Table 1: Structure-Activity Relationship Summary of this compound Derivatives

| Position of Substitution | Modification | Effect on Anticoccidial Activity |

| N-1 of Triazine Ring | Substitution with a substituted phenyl group is crucial. | The nature and position of substituents on the phenyl ring significantly impact activity. |

| Electron-withdrawing groups (e.g., -Cl, -CN) at the para-position of the phenyl ring. | Generally enhances activity. | |

| Introduction of a second substituent on the phenyl ring. | Can either increase or decrease activity depending on the nature and position of the group. | |

| C-6 of Triazine Ring | Small alkyl groups (e.g., -CH3). | Often present in active compounds. |

| Substituents on the Phenyl Ring at N-1 | Introduction of a phenoxy group at the para-position. | Leads to potent derivatives like dithis compound. |

| Modifications to the phenoxy group. | The electronic properties of substituents on the distal phenyl ring of the phenoxy group are critical. |

Experimental Protocols

The evaluation of the anticoccidial activity of this compound derivatives involves both in vitro and in vivo assays.

In Vitro Assays

In vitro assays provide a rapid and cost-effective method for the initial screening of a large number of compounds and for mechanistic studies.

1. Sporozoite Invasion and Intracellular Development Assay in Cell Culture:

This assay assesses the ability of a compound to inhibit the invasion of host cells by Eimeria sporozoites and their subsequent intracellular development.

-

Cell Line: Madin-Darby Bovine Kidney (MDBK) cells are commonly used as the host cells.

-

Parasite: Eimeria tenella is a frequently used species for these assays.

-

Methodology:

-